![molecular formula C7H4N4 B2648645 Imidazo[1,2-a]pyrazine-3-carbonitrile CAS No. 1208084-33-6](/img/structure/B2648645.png)
Imidazo[1,2-a]pyrazine-3-carbonitrile
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Overview
Description
Imidazo[1,2-a]pyrazine-3-carbonitrile is a fused N-heterocycle that acts as a versatile scaffold in organic synthesis and drug development . It has a molecular weight of 144.14 .
Synthesis Analysis
The synthesis of Imidazo[1,2-a]pyrazine-3-carbonitrile involves regioselective metalations of 6-chloroimidazo[1,2-a]pyrazine using TMP-bases . This process provides Zn- and Mg-intermediates, which after quenching with various electrophiles, gives access to polyfunctionalized imidazopyrazine heterocycles .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyrazine-3-carbonitrile is represented by the InChI code: 1S/C7H4N4/c8-3-6-4-10-7-5-9-1-2-11(6)7/h1-2,4-5H .Chemical Reactions Analysis
The chemical reactions involving Imidazo[1,2-a]pyrazine-3-carbonitrile are quite diverse. For instance, it can undergo regioselective metalations, nucleophilic additions at position 8, and selective Negishi cross-couplings .Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyrazine-3-carbonitrile is a powder at room temperature .Scientific Research Applications
- Researchers have explored the synthesis of imidazo[1,2-a]pyrazine derivatives using iodine-catalyzed methods. These compounds exhibit promising anticancer properties .
- Imidazo[1,2-a]pyrazine serves as a versatile scaffold in organic synthesis and drug development. Its unique structure allows for modifications to tailor specific properties .
- A patent highlights a novel structure: 1-aminobenzo[4,5]imidazo[1,2-a]pyrazine-3-formamide. This compound acts as an adenosine receptor inhibitor, particularly targeting adenosine A2A receptors .
- The photophysical properties of imidazo[1,2-a]pyrazine derivatives have been investigated. These fluorescent compounds may find applications in imaging and sensing .
- Imidazo[1,2-a]pyrazine participates in MCRs, allowing efficient synthesis of complex molecular structures. MCRs simplify product purification and offer atom-economical routes .
Anticancer Activity
Drug Development
Adenosine Receptor Inhibition
Photophysical Properties
Multicomponent Reactions (MCRs)
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
imidazo[1,2-a]pyrazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-4-10-7-5-9-1-2-11(6)7/h1-2,4-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUJOOHYHMUHOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C=N1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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